

solid phase peptide synthesis protocol for Fmoc-Hph(2-Me)-OH

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Compound of Interest

Compound Name: *Fmoc-Hph(2-Me)-OH*

Cat. No.: *B8178309*

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Application Note: Optimized Solid Phase Peptide Synthesis Protocol for **Fmoc-Hph(2-Me)-OH**

Strategic Overview

Fmoc-Hph(2-Me)-OH (Fmoc-L-2-Methylhomophenylalanine, CAS: 1260612-11-0) is a specialized, non-standard amino acid building block.^[1] Structurally, it features a homophenylalanine backbone with a methyl group at the ortho position of the phenyl ring.^[1]

Why this molecule matters: In medicinal chemistry, the incorporation of Hph(2-Me) serves two critical functions:

- **Conformational Constraint:** The ortho-methyl group introduces significant steric bulk, restricting the rotation of the side chain (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

and

torsion angles). This can lock the peptide into a bioactive conformation, enhancing potency.

^[1]

- **Metabolic Stability:** The steric shield provided by the methyl group and the extended "homo" backbone protects the peptide backbone from enzymatic hydrolysis by proteases.[1]

The Synthetic Challenge: The very features that make Hph(2-Me) valuable—steric bulk and hydrophobicity—make it difficult to synthesize.[1]

- **Coupling of the AA:** The incoming **Fmoc-Hph(2-Me)-OH** is bulky.[1] Standard carbodiimide couplings (DIC/HOBt) often result in slow kinetics and incomplete conversion.[1]
- **Coupling onto the AA:** Once Hph(2-Me) is anchored to the resin, the ortho-methyl group creates a "steric wall" around the N-terminal amine.[1] Coupling the next amino acid is the bottleneck of the synthesis, often requiring high-efficiency coupling reagents (HATU/HOAt) or elevated temperatures.[1]

Material Specifications & Preparation

To ensure reproducibility, use reagents meeting the following specifications.

Component	Specification	Rationale
Building Block	Fmoc-Hph(2-Me)-OH (>98% chiral purity)	High purity prevents accumulation of des-methyl or isomer impurities which are inseparable by HPLC.[1]
Coupling Reagent	HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)	Superior to HBTU/HCTU for hindered amines due to the HOAt leaving group effect (neighboring group participation).[1]
Additive	HOAt (1-Hydroxy-7-azabenzotriazole)	Suppresses racemization and accelerates coupling rates for sterically hindered junctions.[1]
Base	DIEA (Diisopropylethylamine), biotech grade	Non-nucleophilic base required for uronium activation.[1] Must be amine-free (fresh).[1]
Resin	2-Chlorotriyl Chloride (2-CTC) or Rink Amide MBHA	2-CTC is preferred if Hph(2-Me) is the C-terminal residue to prevent racemization during loading.[1]
Solvent	DMF (Dimethylformamide), amine-free	NMP (N-methylpyrrolidone) is a recommended substitute if the sequence is prone to aggregation.[1]

Detailed Experimental Protocol

Phase 1: Resin Preparation (Loading)

Scenario A: Hph(2-Me) is internal. Proceed to Phase 2 using standard Rink Amide or Wang resin loaded with the first residue.[1]

Scenario B: Hph(2-Me) is C-terminal. Use 2-Chlorotriyl Chloride (2-CTC) Resin.[1]

- Swell: Suspend resin (1.0 g, ~1.6 mmol/g) in DCM (10 mL) for 30 min. Drain.
- Load: Dissolve **Fmoc-Hph(2-Me)-OH** (0.6 eq relative to resin capacity) in DCM (10 mL). Add DIEA (4 eq).[1]
 - Expert Insight: We intentionally underload (0.6 eq) to minimize inter-chain aggregation.
- Incubate: Add solution to resin. Agitate for 2 hours at RT.
- Cap: Add MeOH (1 mL) and DIEA (1 mL) to the reaction mixture. Agitate 30 min to cap unreacted chlorides.
- Wash: DCM (3x), DMF (3x), DCM (3x).

Phase 2: Chain Elongation (The Critical Steps)

This phase describes the cycle for coupling **Fmoc-Hph(2-Me)-OH** and the subsequent difficult coupling.[1]

Step 2.1: Fmoc Deprotection

- Reagent: 20% Piperidine in DMF (v/v).
- Cycle:
 - Treat 1: 5 minutes (Flow wash/drain).[1]
 - Treat 2: 10 minutes (Agitate).
- Wash: DMF (5x), DCM (3x), DMF (3x).
 - QC Check: UV monitoring of the drain at 301 nm should show the fulvene adduct.[1]

Step 2.2: Coupling OF **Fmoc-Hph(2-Me)-OH** (The Incoming Block) Standard activation is insufficient.[1] Use the following "Power Coupling" method.

- Activation Cocktail:
 - **Fmoc-Hph(2-Me)-OH**: 3.0 eq[1]

- HATU: 2.9 eq (Slight deficit prevents capping of resin by excess uronium).[1]
- HOAt: 3.0 eq
- DIEA: 6.0 eq[1]
- Solvent: DMF (Concentration ~0.2 M).[1]
- Procedure:
 - Dissolve Amino Acid, HATU, and HOAt in DMF.[1]
 - Add DIEA immediately before adding to the resin.[1]
 - Pre-activation: 30 seconds (Do not exceed 2 mins to avoid racemization).
 - Add to resin.[1][2][3]
- Reaction Time: 2 hours at Room Temperature.
- Monitoring: Perform a Kaiser Test (Ninhydrin).
 - Result: If blue (incomplete), perform a second coupling using DIC/Oxyma (3 eq each) for 2 hours.

Step 2.3: Coupling ONTO Hph(2-Me)-Resin (The Bottleneck) The amine of Hph(2-Me) is sterically shielded.[1] This is the most likely point of synthesis failure.

- Reagent Selection: Use PyAOP or HATU.[1]
- Conditions:
 - Next Amino Acid: 5.0 eq
 - HATU/PyAOP: 5.0 eq[1]
 - DIEA: 10.0 eq[1]

- Thermal Assist: Perform this coupling at 50°C for 45 minutes (microwave) or 2 hours (conventional heating).
 - Caution: If the next AA is Cys or His, do not heat.[1] Use double coupling at RT (2 x 2 hours).
- Capping (Mandatory):
 - After this coupling, cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:1:[1]8) to prevent deletion sequences.

Phase 3: Cleavage & Isolation[1]

- Wash: Thoroughly wash resin with DCM (5x) to remove all traces of DMF (DMF causes TFA salts to stick).[1]
- Cocktail: Prepare TFA/TIS/H₂O (95:2.5:2.5).
 - Note: If the peptide contains Met/Cys/Trp, add EDT (2.5%) or DODT.[1]
- Reaction: Agitate for 2-3 hours at RT.
- Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge and wash pellet 3x with ether.

Analytical Validation (QC)

Due to the hydrophobicity of the 2-Me-Hph residue, standard C18 gradients may result in late elution or peak broadening.[1]

- Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 300 Å pore size.[1]
- Mobile Phase A: 0.1% TFA in Water.[1]
- Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
- Gradient: 5% to 90% B over 30 minutes.

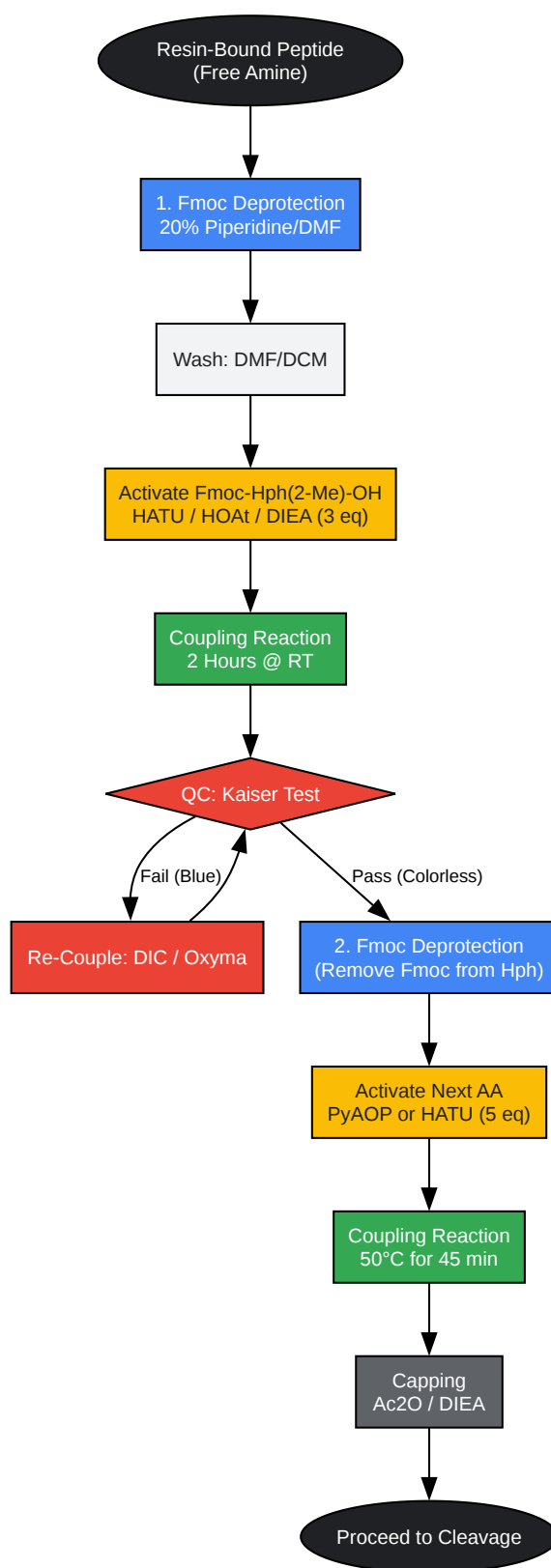
- Note: Hph(2-Me) peptides are hydrophobic.[1] Ensure the gradient goes high enough in ACN to elute the product.
- Mass Spec: ESI-MS. Look for the parent mass.[1]
 - Common Artifact: If mass is +12 or +14 higher than expected, check for incomplete deprotection (rare) or methylation side reactions (if using strong bases).[1]

Troubleshooting Guide

Issue	Diagnosis	Corrective Action
Incomplete Coupling (Blue Kaiser)	Steric hindrance prevents the activated ester from reaching the amine.	1.[1] Switch solvent to NMP (better swelling).2.[1] Use COMU or PyAOP activators.3.[1] Increase temperature to 50°C.
Racemization	D-isomer detected in chiral HPLC.	1. Reduce pre-activation time (<30s).2. Switch base from DIEA to TMP (2,4,6-trimethylpyridine/Collidine).3.[1] Use Oxyma Pure instead of HOBt/HOAt.
Low Solubility	Peptide aggregates on resin (gel-like appearance).[1]	Use Pseudoproline dipeptides before the Hph residue or switch to ChemMatrix resin (PEG-based).[1]

Workflow Visualization

The following diagram illustrates the decision logic for the critical coupling steps involving **Fmoc-Hph(2-Me)-OH**.



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Figure 1: Critical path workflow for the introduction and elongation of **Fmoc-Hph(2-Me)-OH** in SPPS.

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